Diphenylacetylene-D 10

Catalog No.
S788224
CAS No.
19339-46-9
M.F
C14H10
M. Wt
188.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylacetylene-D 10

CAS Number

19339-46-9

Product Name

Diphenylacetylene-D 10

IUPAC Name

1,2,3,4,5-pentadeuterio-6-[2-(2,3,4,5,6-pentadeuteriophenyl)ethynyl]benzene

Molecular Formula

C14H10

Molecular Weight

188.29 g/mol

InChI

InChI=1S/C14H10/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

JRXXLCKWQFKACW-LHNTUAQVSA-N

SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C#CC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Deuterium has a different spin state compared to hydrogen, leading to a distinct signal in NMR spectra. This allows researchers to differentiate between deuterated and non-deuterated molecules, improving the signal-to-noise ratio and facilitating the identification of specific functional groups within complex molecules.

Mechanistic Studies:

  • The C-H bond cleavage and formation are crucial steps in many chemical reactions. By replacing hydrogen with deuterium, researchers can selectively "label" specific positions in a molecule and track the movement of these atoms during the reaction. This information helps elucidate reaction mechanisms and understand the factors influencing reaction rates and selectivities.

Kinetic Isotope Effects (KIEs):

  • Deuterium substitution can alter the rate of a chemical reaction due to the different bond strengths between C-H and C-D bonds. By measuring these Kinetic Isotope Effects (KIEs), researchers can gain valuable insights into the reaction mechanism and the nature of the bond-breaking and bond-forming processes involved.

Material Science Applications:

  • Diphenylacetylene derivatives, including Diphenylacetylene-D10, are being explored for their potential applications in material science due to their interesting properties, such as self-assembly and photoluminescence. Deuteration can influence these properties and help researchers understand the structure-function relationships in these materials.

Pharmaceutical Research:

  • Isotopically labeled compounds, like Diphenylacetylene-D10, can be valuable tools in drug discovery and development. They can be used to study the metabolism and pharmacokinetics of drugs, identify potential drug-drug interactions, and monitor drug response in living organisms.

Diphenylacetylene-D 10 is a deuterated form of diphenylacetylene, a compound characterized by the presence of two phenyl groups connected by an acetylene linkage. Its chemical formula is C₁₄H₁₀, and it has a molecular weight of approximately 178.23 g/mol. The compound is known for its colorless solid state and is utilized in various organic synthesis applications and as a ligand in organometallic chemistry . The structure of diphenylacetylene-D 10 includes a linear arrangement of atoms, with a central carbon-carbon triple bond (C≡C) that measures approximately 119.8 picometers in length .

  • Hydrogenation: It can undergo selective hydrogenation to yield diphenyl ethylene derivatives, which are important in synthetic organic chemistry.
  • Diels–Alder Reaction: Diphenylacetylene can react with tetraphenylcyclopentadienone to form hexaphenylbenzene, demonstrating its utility in constructing complex molecular frameworks .
  • Coupling Reactions: The compound can be involved in coupling reactions such as the Castro-Stephens coupling and the Sonogashira coupling, where it reacts with iodobenzene and phenylacetylene to produce various alkynes .

Diphenylacetylene-D 10 can be synthesized through several methods:

  • Condensation Reactions: One method includes the condensation of benzil with hydrazine followed by oxidation with mercury(II) oxide.
  • Bromination and Dehydrohalogenation: Another approach involves brominating stilbene to form dibromodiphenylethane, which is then subjected to dehydrohalogenation.
  • Coupling Reactions: The Castro-Stephens coupling method can be employed using iodobenzene and the copper salt of phenylacetylene.
  • Electrochemical Synthesis: Recent studies have explored electrochemical methods for synthesizing diphenylacetylene without palladium catalysts, utilizing magnesium electrodes .

Diphenylacetylene-D 10 has various applications across different fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Materials Science: The compound is used in the development of materials with specific optical or electronic properties due to its unique structural characteristics.
  • Research: Diphenylacetylene-D 10 is often employed in studies involving reaction mechanisms and the behavior of radical species in organic chemistry .

Interaction studies involving diphenylacetylene-D 10 focus on its reactivity with various metal complexes and other organic compounds. For instance, it has been shown to interact with transition metal complexes, leading to the formation of new coordination compounds that may exhibit interesting catalytic properties . Additionally, studies on its radical anions and dianions reveal insights into its electronic structure and potential applications in materials science .

Several compounds share structural similarities with diphenylacetylene-D 10. Here are some notable examples:

Compound NameStructure TypeUnique Features
PhenylacetyleneMonosubstituted alkyneSimpler structure; used as a precursor for polymers.
1,3-DiphenylpropyneDisubstituted alkyneContains additional alkyl substituents; different reactivity patterns.
TriphenylethyneTrisubstituted alkyneMore sterically hindered; used in advanced materials synthesis.
HexaphenylbenzenePolycyclic aromatic hydrocarbonFormed from diphenylacetylene via Diels–Alder reactions; exhibits unique electronic properties.

Diphenylacetylene-D 10 stands out due to its stable structure and versatility in

XLogP3

4.8

Wikipedia

1,1'-(Ethyne-1,2-diyl)di(~2~H_5_)benzene

Dates

Modify: 2024-04-14

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